Tizanidine Hydrochloride

Description

This compound is the hydrochloride salt form of tizanidine, an imidazoline derivative structurally similar to clonidine and an adrenergic agonist with muscle relaxant property. Tizanidine stimulates alpha-2 adrenergic receptors in the central nervous system, thereby inhibiting presynaptic release of norepinephrine and increasing the inhibitory effect on alpha motor neurons and motor reflexes. Tizanidine exerts some activity at the postsynaptic excitatory amino acid receptors and imidazoline receptors which may contribute to the overall reduction in facilitation of spinal motor neurons. Overall, this compound causes muscle relaxation, reduces spasticity and antinociceptive effects.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for spasticity and has 4 investigational indications.

Tizanidine is a short-acting drug for the management of spasticity. Tizanidine is an agonist at a2-adrenergic receptor sites and presumably reduces spasticity by increasing presynaptic inhibition of motor neurons. In animal models, tizanidine has no direct effect on skeletal muscle fibers or the neuromuscular junction, and no major effect on monosynaptic spinal reflexes. The effects of tizanidine are greatest on polysynaptic pathways. The overall effect of these actions is thought to reduce facilitation of spinal motor neurons.

See also: Tizanidine (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

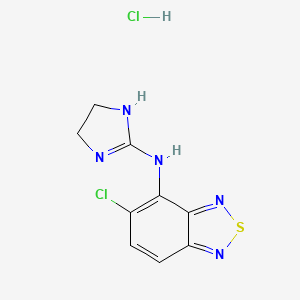

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUKMNZJRDGCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51322-75-9 (Parent) | |

| Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046990 | |

| Record name | Tizanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648708 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64461-82-1 | |

| Record name | Tizanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64461-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-,monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZANIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B53E3NMY5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Action of Tizanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and pharmacological mechanism of tizanidine hydrochloride, a centrally acting α2-adrenergic agonist widely used for the management of spasticity. The following sections detail the chemical synthesis, including experimental protocols and quantitative data, and elucidate the molecular signaling pathways through which tizanidine exerts its therapeutic effects.

This compound: Synthesis Pathways

The synthesis of this compound is a multi-step process that has been approached through various routes. The most common and industrially relevant pathway commences with 4-chloro-2-nitroaniline and proceeds through the key intermediate, 4-amino-5-chloro-2,1,3-benzothiadiazole.

Primary Synthesis Route

This pathway involves the following key transformations:

-

Reduction of the Nitro Group: The initial step is the reduction of 4-chloro-2-nitroaniline to 4-chloro-1,2-phenylenediamine. This is typically achieved using reducing agents like hydrazine hydrate with an iron catalyst or iron powder in an acidic medium.

-

Formation of the Benzothiadiazole Ring: The resulting diamine is then cyclized to form 5-chloro-2,1,3-benzothiadiazole. This is commonly accomplished by reacting the diamine with thionyl chloride.

-

Nitration: The benzothiadiazole ring is subsequently nitrated to introduce a nitro group at the 4-position, yielding 5-chloro-4-nitro-2,1,3-benzothiadiazole.

-

Reduction of the Second Nitro Group: The nitro group on the benzothiadiazole is reduced to an amino group to form the crucial intermediate, 4-amino-5-chloro-2,1,3-benzothiadiazole. Iron powder in acetic acid is a common reagent for this step.

-

Condensation with an Imidazoline Precursor: The amino-benzothiadiazole is then condensed with a suitable imidazoline precursor. A widely used method involves the reaction with 1-acetyl-2-imidazolidinone in the presence of a dehydrating agent like phosphorus oxychloride. This forms an acetylated tizanidine intermediate.

-

Hydrolysis: The acetyl group is removed by alkaline hydrolysis to yield the tizanidine base.

-

Salification: Finally, the tizanidine base is treated with hydrochloric acid to form the stable and water-soluble this compound salt.

Experimental Protocols and Quantitative Data

The following table summarizes yields reported in various publications for key steps in the synthesis of tizanidine and its hydrochloride salt. It is important to note that reaction conditions can significantly influence the overall yield and purity.

| Step | Reactants | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| Condensation to Tizanidine | 4-amino-5-chloro-2,1,3-benzothiadiazole, 1-acetyl-2-imidazolidinone | Phosphorus oxychloride, 50-60°C, 30-40 hours | 70 - 93.6 | - | [1][2] |

| Condensation to Tizanidine | 4-amino-5-chloro-2,1,3-benzothiadiazole, 2-chloro-2-imidazoline hydrochloride | Pyridine, followed by NaOH | 90.5 | 99.18 | [2] |

| Industrial Production | 4-amino-5-chloro-2,1,3-benzothiadiazole, 2-imidazolidone | Chlorine phosphate in an ionic liquid, then salification | 95.5 | 99.9 | [3] |

| Salification to Tizanidine HCl | Tizanidine base | Acetic acid, acetone, isopropanolic hydrogen chloride | 95.0 | 99.95 | [4] |

| Salification to Tizanidine HCl | Tizanidine base | Acetic acid, acetone, isopropanolic hydrogen chloride | 87.5 | 99.99 | [4][5] |

Detailed Experimental Protocol for the Condensation and Salification Steps (Adapted from Patent Literature):

-

Step 1: Synthesis of Tizanidine Base: To a solution of 4-amino-5-chloro-2,1,3-benzothiadiazole in phosphorus oxychloride, 1-acetyl-2-imidazolidinone is added. The mixture is heated at 50-60°C for 30-40 hours.[6] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then treated with a solution of sodium hydroxide in methanol and stirred for 2-4 hours under heating to effect hydrolysis.[6] The methanol is distilled off, and the reaction mixture is cooled to precipitate the tizanidine base, which is then collected by filtration.

-

Step 2: Preparation of this compound: The tizanidine base is suspended in acetic acid and heated to 70-80°C to achieve dissolution. Acetone and activated carbon are added, and the mixture is stirred and filtered. The hot filtrate is then acidified with isopropanolic hydrogen chloride. This compound crystallizes upon cooling and is isolated by filtration.[4][5]

Mechanism of Action

Tizanidine is a potent, centrally acting myotonolytic agent that exerts its therapeutic effects primarily through its agonistic activity at α2-adrenergic receptors.[5][7]

Signaling Pathway

-

Receptor Binding: Tizanidine binds to and activates presynaptic α2-adrenergic receptors, with a notable affinity for the α2A, α2B, and α2C subtypes.[8]

-

Inhibition of Neurotransmitter Release: Activation of these presynaptic autoreceptors on spinal interneurons inhibits the release of excitatory amino acids, such as glutamate and aspartate.[9]

-

Reduction of Polysynaptic Reflexes: This reduction in excitatory neurotransmitter release dampens the activity of spinal polysynaptic pathways, which are crucial for the transmission of signals that lead to muscle spasticity.[7][9]

-

Inhibition of Coeruleospinal Pathways: Tizanidine also inhibits facilitatory coeruleospinal pathways, further contributing to its muscle relaxant effects.[7]

-

Reinforcement of Presynaptic and Postsynaptic Inhibition: Electrophysiological studies have shown that tizanidine reinforces both presynaptic inhibition and postsynaptic inhibition (Ia reciprocal and Ib nonreciprocal), which helps to reduce both brisk tendon jerks and muscle hypertonia.[10]

Quantitative Pharmacological Data

Tizanidine's interaction with α2-adrenergic receptors has been quantified, demonstrating its selectivity for these receptors.

| Parameter | Value (nmol/L) | Receptor Subtype | Reference |

| Mean Affinity (Tizanidine) | 55.7 | α2A | [8] |

| 178.0 | α2B | [8] | |

| 120.0 | α2C | [8] | |

| Binding Affinity (Tizanidine) | ~20x higher | Imidazoline vs α2 | [11] |

This demonstrates that tizanidine has a higher affinity for the α2A subtype compared to α2B and α2C. It also shows a significantly higher affinity for imidazoline receptors compared to α2-adrenoceptors, although its primary therapeutic effects are attributed to its action on the latter.[11]

Conclusion

This technical guide has detailed the primary synthetic route for this compound and elucidated its mechanism of action as a central α2-adrenergic agonist. The provided quantitative data and experimental protocols offer valuable insights for researchers and professionals in the field of drug development and pharmacology. The understanding of both the chemical synthesis and the molecular pharmacology of tizanidine is crucial for its effective clinical use and for the development of future therapeutic agents targeting spasticity and related neurological conditions.

References

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The method for high-purity industrialized production of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. US8487113B2 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 6. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 7. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Tizanidine and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pharmacological Profile of Tizanidine as an Alpha-2 Adrenergic Agonist: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tizanidine is a centrally acting skeletal muscle relaxant that functions primarily as an agonist at alpha-2 (α2) adrenergic receptors.[1][2] Approved by the FDA in 1996, its primary therapeutic effect is the management of muscle spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1][3] The mechanism of action involves presynaptic inhibition of motor neurons in the spinal cord, which reduces the release of excitatory amino acids like glutamate and aspartate.[1][4] Tizanidine is characterized by rapid absorption and extensive first-pass metabolism, primarily via the CYP1A2 enzyme, resulting in an absolute oral bioavailability of approximately 40%.[1][5] While its efficacy in reducing muscle tone is comparable to other antispasmodic agents, its cardiovascular effects are generally milder and more transient than those of the prototypical α2-agonist, clonidine.[4] This document provides a comprehensive overview of the pharmacological profile of Tizanidine, including its mechanism of action, signaling pathways, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.

Introduction

Muscle spasticity, a condition characterized by increased muscle tone and involuntary, repetitive contractions, can lead to significant pain and reduced mobility.[1] Tizanidine is a therapeutic agent widely used for the symptomatic relief of spasticity arising from various neurological disorders, including multiple sclerosis, stroke, and spinal or brain injury.[1][3] Structurally an imidazoline derivative, Tizanidine's pharmacological activity is rooted in its function as a potent, centrally acting α2-adrenergic agonist.[2][4] It exerts its myotonolytic effects by acting principally on spinal polysynaptic reflexes.[4] This guide offers a technical exploration of Tizanidine's pharmacological properties, intended for professionals in the fields of pharmacology and drug development.

Mechanism of Action

Primary Mechanism: Alpha-2 Adrenergic Agonism

The principal site of action for Tizanidine is the spinal cord.[6] It selectively binds to and stimulates presynaptic α2-adrenergic receptors located on spinal interneurons.[4][5] This agonistic activity inhibits the release of excitatory amino acids, such as glutamate and aspartate, from the nerve terminals.[1][2] The reduction in excitatory neurotransmitter release leads to presynaptic inhibition of motor neurons, thereby dampening the hyperactivity of polysynaptic pathways responsible for excessive muscle tone.[1][4] While Tizanidine has a profound effect on polysynaptic spinal reflexes, it has not been shown to have a significant effect on simpler monosynaptic reflexes or to act directly on skeletal muscle fibers.[1]

G-Protein Coupled Receptor (GPCR) Signaling

Alpha-2 adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily.[5] Specifically, they are coupled to inhibitory G-proteins (Gi). Upon activation by an agonist like Tizanidine, the Gi protein dissociates, and its α-subunit inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), which in turn modulates ion channel activity and ultimately results in a decrease in neuronal firing and neurotransmitter release.[7]

Additional Receptor Interactions

While Tizanidine's primary activity is at α2-receptors, it also binds with a weaker affinity to alpha-1 (α1) adrenergic receptors.[1] This lower affinity for α1-receptors is thought to contribute to its milder cardiovascular side-effect profile, particularly hypotension, compared to clonidine, which has a higher relative affinity for α2 versus α1 receptors.[4][8] Furthermore, studies have shown that Tizanidine, as an imidazoline derivative, also binds to imidazoline receptors. Some research in rat kidney membranes suggests Tizanidine may have an affinity for imidazoline receptors that is approximately 20 times higher than its affinity for α2-adrenoceptors, though the clinical significance of this finding is still under investigation.[9][10]

Pharmacokinetics

Tizanidine undergoes rapid absorption following oral administration, but its systemic availability is limited by extensive first-pass metabolism in the liver. The relationship between dose, plasma concentration, and its antispastic effect is generally linear.[11][12]

Table 1: Pharmacokinetic Profile of Tizanidine

| Parameter | Value | Source(s) |

|---|---|---|

| Absolute Bioavailability | ~40% | [1] |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [13] |

| Plasma Protein Binding | ~30% | [2][13] |

| Volume of Distribution (Vd) | 2.4 L/kg | [2] |

| Elimination Half-life (t1/2) | ~2.5 hours | [13][14] |

| Metabolism | Hepatic (primarily CYP1A2) | [5][13] |

| Excretion | Renal (as inactive metabolites) |[13] |

-

Absorption: Tizanidine is rapidly absorbed, with peak plasma concentrations reached approximately one hour after dosing.[13] Food can increase the absorption for both tablet and capsule formulations.[1]

-

Distribution: It is widely distributed throughout the body, with a volume of distribution of 2.4 L/kg.[2] Its low plasma protein binding of about 30% allows it to readily cross the blood-brain barrier.[2][13]

-

Metabolism: The drug undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, into inactive metabolites.[2][5] Co-administration with potent CYP1A2 inhibitors like fluvoxamine or ciprofloxacin is contraindicated as it can significantly increase Tizanidine plasma levels.[6]

-

Excretion: The metabolites are mainly excreted through the kidneys.[13] Caution is advised in patients with renal impairment (creatinine clearance < 25 mL/min), as clearance can be reduced by over 50%.[2]

Pharmacodynamics

The pharmacodynamic effects of Tizanidine, including its antispastic and adverse effects, are related to its plasma concentration.[6] It effectively reduces muscle tone as measured by the Ashworth score and pendulum tests without causing a significant decline in muscle strength.[15][16]

Table 2: Pharmacodynamic Profile of Tizanidine

| Parameter | Value / Description | Species / Model | Source(s) |

|---|---|---|---|

| Primary Target | Alpha-2 Adrenergic Receptor | Human | [1][4] |

| Secondary Targets | Alpha-1 Adrenergic Receptor (weaker affinity), Imidazoline Receptors | Human, Rat | [1][9] |

| IC50 (Antinociception) | 48 nM | Rat (epidural administration) | [17] |

| Receptor Selectivity | Binds to imidazoline receptors with ~20x higher affinity than α2-adrenoceptors | Rat Kidney Membranes |[9][10] |

The most common dose-dependent adverse effects are related to its central nervous system depressant and cardiovascular actions, including somnolence (drowsiness), dizziness, dry mouth (xerostomia), and hypotension.[13][15][18]

Key Experimental Methodologies

The characterization of Tizanidine's pharmacological profile relies on a variety of established experimental protocols.

Receptor Binding Assays

These assays are fundamental for determining the affinity and selectivity of a ligand for its receptor.

-

Protocol Overview:

-

Tissue Preparation: A tissue source rich in the target receptor (e.g., rat spinal cord or brain) is homogenized, and the cell membranes are isolated via centrifugation.

-

Competitive Binding: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand known to bind the receptor (e.g., [³H]-clonidine for α2-receptors) and varying concentrations of the unlabeled test compound (Tizanidine).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes on the filter is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of Tizanidine that inhibits 50% of specific radioligand binding) is determined. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter concentrations in the extracellular fluid of specific brain or spinal cord regions in living, often freely moving, animals.

-

Protocol Overview:

-

Probe Implantation: Under anesthesia, a microdialysis probe with a semi-permeable membrane at its tip is stereotaxically implanted into the target region (e.g., the dorsal horn of the spinal cord).[19][20]

-

Perfusion: The probe is continuously perfused at a slow, constant rate (e.g., 1-2 µL/min) with a physiological solution, such as artificial cerebrospinal fluid (aCSF).[19]

-

Equilibration & Sampling: Following a recovery and equilibration period, extracellular molecules, including neurotransmitters like glutamate, diffuse across the membrane into the perfusate (dialysate) down their concentration gradient.[21] The dialysate is collected in timed fractions.

-

Drug Administration: Tizanidine is administered (e.g., systemically), and dialysate collection continues to measure its effect on neurotransmitter levels.

-

Analysis: The concentration of the analyte (e.g., glutamate) in the dialysate fractions is quantified using highly sensitive analytical methods, such as high-performance liquid chromatography (HPLC).

-

Electrophysiological Assessment

In human studies, non-invasive electrophysiological techniques are used to analyze the function of specific spinal neuronal circuits and assess the effects of drugs like Tizanidine.[22]

-

Protocol Overview:

-

H-reflex (Hoffmann's reflex): This test measures the excitability of the monosynaptic stretch reflex arc. To assess presynaptic inhibition, vibratory inhibition of the H-reflex is used. A reduction in this vibratory inhibition is correlated with spasticity. Tizanidine has been shown to reinforce this presynaptic inhibition.[22][23]

-

F-wave: F-waves are used to assess motor neuron excitability. Changes in F-wave parameters after Tizanidine administration can indicate a drug effect on the alpha motor neuron pool.[23]

-

Flexor Reflexes: Polysynaptic flexor reflexes are recorded to assess the activity of spinal interneurons. Tizanidine markedly reduces these reflexes, consistent with its primary mechanism of action.[22]

-

Conclusion

Tizanidine's pharmacological profile is defined by its potent agonism at central α2-adrenergic receptors, leading to the presynaptic inhibition of excitatory pathways in the spinal cord. This targeted mechanism provides effective relief from muscle spasticity with a cardiovascular side-effect profile that is generally more favorable than older, less selective agents. Its pharmacokinetic properties, including a short half-life and extensive CYP1A2 metabolism, necessitate careful dose titration and consideration of potential drug-drug interactions. The combination of in vitro receptor binding studies, in vivo neurochemical analysis, and clinical electrophysiological assessments has provided a detailed understanding of its mechanism, efficacy, and safety, solidifying its role as a valuable therapeutic option in the management of spasticity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tizanidine: MedlinePlus Drug Information [medlineplus.gov]

- 4. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]

- 6. Relentus | 2 mg | Tablet | রিলেনটাস ২ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. accurateclinic.com [accurateclinic.com]

- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and pharmacodynamics of tizanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. m.youtube.com [m.youtube.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Efficacy and safety of tizanidine in the treatment of spasticity in patients with spinal cord injury. North American Tizanidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | Adrenergic alpha-2 Receptor Agonists: R&D Systems [rndsystems.com]

- 18. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tizanidine and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of tizanidine action on spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

Tizanidine's Mechanism of Action: An In-depth Technical Guide to In Vitro and In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo models utilized to elucidate the mechanism of action of Tizanidine, a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: α2-Adrenergic Agonism

Tizanidine's primary therapeutic effect stems from its agonistic activity at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] These receptors are located on presynaptic terminals of spinal interneurons.[2][3] Activation of these presynaptic α2-receptors inhibits the release of excitatory amino acids, such as glutamate and aspartate, from these interneurons.[2][3][4] This reduction in excitatory neurotransmitter release leads to a decrease in the firing rate of α-motor neurons, resulting in muscle relaxation and a reduction in spasticity.[5] Pharmacologic and electrophysiologic studies have consistently shown that tizanidine is a potent, central-acting myotonolytic agent that principally affects spinal polysynaptic reflexes.[2]

In Vitro Models for Studying Tizanidine's Action

In vitro models are essential for dissecting the molecular and cellular mechanisms of Tizanidine's effects on the α2-adrenergic receptor and downstream signaling pathways.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool to determine the affinity and selectivity of Tizanidine for α2-adrenergic receptor subtypes. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled drug (Tizanidine) to determine its binding affinity (Ki).

Experimental Protocol: α2-Adrenergic Receptor Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cells (e.g., HEK293, CHO) stably expressing the human α2A, α2B, or α2C-adrenergic receptor subtype.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]clonidine or [3H]rauwolscine).

-

Increasing concentrations of unlabeled Tizanidine (for competition binding) or buffer alone (for total binding).

-

For non-specific binding determination, add a high concentration of a non-radiolabeled antagonist (e.g., yohimbine).

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Cell-Based Functional Assays: cAMP Measurement

As α2-adrenergic receptors are coupled to Gi proteins, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Cell-based assays measuring cAMP levels are therefore crucial functional readouts for Tizanidine's agonistic activity. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for this purpose.[7][8]

Experimental Protocol: HTRF cAMP Assay for Gi-Coupled Receptors

-

Cell Preparation:

-

Plate cells expressing the α2-adrenergic receptor (e.g., CHO-K1 cells) in a suitable 96- or 384-well plate and culture overnight.

-

On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

-

Compound Treatment and Cell Lysis:

-

Prepare serial dilutions of Tizanidine.

-

Add the diluted Tizanidine or vehicle control to the cells.

-

To measure the inhibition of cAMP production, stimulate the cells with a known adenylyl cyclase activator, such as forskolin.[9]

-

Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.[7]

-

Lyse the cells by adding a lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[10]

-

-

Detection and Analysis:

-

Incubate the plate for 1 hour at room temperature to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.[7]

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced in the cells.

-

Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentrations.

-

Plot the cAMP concentration against the Tizanidine concentration and fit the data to a dose-response curve to determine the EC50 value.

-

In Vivo Models for Preclinical Evaluation

In vivo models are indispensable for assessing the physiological effects of Tizanidine on spasticity, motor function, and potential side effects in a whole-organism context.

Rodent Models of Spasticity

Various rodent models are used to mimic the spasticity observed in human conditions like spinal cord injury (SCI) and multiple sclerosis. These models are crucial for evaluating the efficacy of antispastic agents like Tizanidine.

Experimental Protocol: Assessment of Tizanidine in a Rat Model of Spinal Cord Injury-Induced Spasticity

-

Induction of Spasticity:

-

Anesthetize adult Sprague-Dawley rats.

-

Perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord.

-

Induce a contusion or transection injury to the spinal cord.

-

Allow the animals to recover for several weeks, during which spasticity develops.

-

-

Drug Administration:

-

Administer Tizanidine or vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage).

-

-

Assessment of Spasticity:

-

Modified Ashworth Scale (MAS): Manually assess muscle resistance to passive limb movement. The scale typically ranges from 0 (no increase in muscle tone) to 4 (limb rigid in flexion or extension).

-

Electromyography (EMG) and H-reflex:

-

Place recording electrodes on the target muscle (e.g., gastrocnemius) and stimulating electrodes over the corresponding nerve (e.g., tibial nerve).[11][12]

-

Deliver electrical stimuli to the nerve and record the M-wave (direct muscle response) and H-reflex (monosynaptic reflex response).[13]

-

An increased H/M ratio is indicative of heightened motoneuron excitability and spasticity. Tizanidine is expected to reduce this ratio.

-

-

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the spinal cord of freely moving animals, providing direct evidence of Tizanidine's effect on neurotransmitter release.[14][15]

Experimental Protocol: In Vivo Microdialysis for Measuring Amino Acid Neurotransmitters in the Rat Spinal Cord

-

Probe Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a microdialysis probe into the dorsal horn of the spinal cord.

-

Secure the probe with dental cement and allow the animal to recover.

-

-

Microdialysis Procedure:

-

Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[16]

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

After a baseline collection period, administer Tizanidine and continue collecting samples.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for the concentrations of excitatory amino acids (glutamate, aspartate) using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[16]

-

A significant decrease in the extracellular levels of these neurotransmitters following Tizanidine administration would confirm its mechanism of action.

-

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of Tizanidine.

Table 1: Efficacy of Tizanidine in Human Clinical Trials for Spasticity

| Study Population | N | Tizanidine Dosage | Duration | Primary Outcome Measure | Results |

| Chronic Stroke | 47 | Titrated up to 36 mg/day | 16 weeks | Total Upper Extremity Modified Ashworth Scale (MAS) Score | Decrease of 2.80 ± 0.47 (p<0.0001) from baseline.[17][18][19] |

| Multiple Sclerosis | 111 | Titrated up to 36 mg/day | 13 weeks | Patient Diaries of Spasms and Clonus | Significant reduction compared to placebo.[20] |

| Spinal Cord Injury | 124 | Titrated up to 36 mg/day | Not specified | Muscle Tone (Ashworth Scale) | Significantly reduced (p=0.0001) compared to placebo.[21] |

Table 2: Comparative Efficacy of Tizanidine and Baclofen

| Study Population | Comparison | Outcome |

| Multiple Sclerosis | Tizanidine vs. Baclofen | Both drugs showed comparable efficacy in reducing muscle tone and spasms. Tizanidine was associated with less subjective muscle weakness.[22][23] |

| Cerebral Palsy | Tizanidine vs. Baclofen | Tizanidine demonstrated superior efficacy in reducing muscle tone and improving joint angles with fewer adverse effects.[24][25] |

Signaling Pathways and Experimental Workflows

Tizanidine's Signaling Pathway

Tizanidine, as an α2-adrenergic receptor agonist, activates a Gi-protein coupled signaling cascade. The binding of Tizanidine to the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in decreased production of cAMP. This reduction in cAMP levels modulates the activity of downstream effectors, ultimately leading to the inhibition of excitatory neurotransmitter release.[6]

Figure 1. Tizanidine's α2-adrenergic signaling cascade.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a general workflow for assessing the efficacy of a potential antispastic agent like Tizanidine, from initial in vitro screening to in vivo validation.

Figure 2. General experimental workflow for Tizanidine.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JaypeeDigital | Tizanidine in Spasticity: Pharmacology and Therapeutic Applications [jaypeedigital.com]

- 4. Co-release of glutamate and aspartate from cholinergic and GABAergic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. Terminal H-reflex Measurements in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. juser.fz-juelich.de [juser.fz-juelich.de]

- 13. Terminal H-reflex Measurements in Mice [jove.com]

- 14. In vivo studies on NMDA-evoked release of amino acids in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 16. In vivo microdialysis of amino acid neurotransmitters in the hippocampus in amygdaloid kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Open-label dose-titration safety and efficacy study of tizanidine hydrochloride in the treatment of spasticity associated with chronic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tizanidine treatment of spasticity caused by multiple sclerosis: results of a double-blind, placebo-controlled trial. US Tizanidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy and safety of tizanidine in the treatment of spasticity in patients with spinal cord injury. North American Tizanidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. Tizanidine versus baclofen in the treatment of spasticity in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Comparison of Baclofen and Tizanidine in Reducing Spasticity in Cerebral Palsy: A Randomized Control Trial [scirp.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizanidine, a centrally acting α2-adrenergic agonist, is well-established for the management of spasticity. However, a growing body of early-stage research is exploring its therapeutic potential in a range of non-spasticity related conditions, primarily driven by its antinociceptive properties. This technical guide synthesizes the current preclinical and clinical evidence for these emerging applications, with a focus on neuropathic pain, chronic headaches, and fibromyalgia. It provides a detailed overview of the underlying mechanisms of action, experimental protocols from key studies, and quantitative outcomes to support further investigation and drug development efforts in this area.

Mechanism of Action in Analgesia

Tizanidine's analgesic effects are primarily attributed to its agonistic activity at α2-adrenergic receptors in the central nervous system.[1] This leads to a presynaptic inhibition of the release of excitatory neurotransmitters, such as glutamate and aspartate, from spinal interneurons.[2][3] By reducing the excitability of spinal cord neurons, tizanidine dampens the transmission of nociceptive signals.

Recent preclinical evidence has elucidated a more specific molecular pathway involved in tizanidine's anti-nociceptive effects in neuropathic pain. Studies in a spared nerve injury (SNI) rat model have demonstrated that tizanidine inhibits the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway in the spinal cord.[4][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), which are key mediators of neuropathic pain.[4]

Beyond its primary α2-adrenergic activity, tizanidine also exhibits affinity for imidazoline receptors, which may contribute to its overall pharmacological profile.[2]

Preclinical Research: Neuropathic Pain

Experimental Protocol: Spared Nerve Injury (SNI) Rat Model

A key preclinical model used to evaluate the efficacy of tizanidine in neuropathic pain is the spared nerve injury (SNI) model in rats.[4][6][7][8]

Objective: To induce a persistent and reproducible state of neuropathic pain to assess the anti-nociceptive effects of tizanidine.

Methodology:

-

Animal Subjects: Adult male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized, commonly with an intraperitoneal injection of a ketamine/xylazine mixture.[8]

-

Surgical Procedure:

-

An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[8]

-

The common peroneal and tibial nerves are tightly ligated with a suture and then sectioned distal to the ligation, removing a small fragment of the distal nerve stump.[8]

-

Care is taken to avoid any contact with or stretching of the intact sural nerve.[8]

-

The muscle and skin are then closed in layers.

-

-

Sham Control: A sham surgery group undergoes the same procedure, including exposure of the sciatic nerve, but without any nerve ligation or transection.[4]

-

Drug Administration: Tizanidine or vehicle (saline) is administered, often via intrathecal injection, for a specified number of consecutive days following the SNI surgery.[4]

-

Behavioral Assessments:

-

Mechanical Allodynia: Paw withdrawal threshold in response to stimulation with von Frey filaments is measured. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.[4]

-

Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source is assessed. A shorter withdrawal latency indicates thermal hyperalgesia.[4]

-

-

Biochemical Analysis: At the end of the study period, spinal cord tissue (specifically the dorsal horns) is collected for analysis of protein levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and components of the TLR4/NF-κB signaling pathway using techniques such as Western blotting and ELISA.[4]

Signaling Pathway in Neuropathic Pain

The following diagram illustrates the proposed signaling pathway through which tizanidine exerts its anti-nociceptive effects in the context of neuropathic pain, based on findings from the SNI model.[4][5]

Clinical Research in Non-Spasticity Related Pain Conditions

Neuropathic Pain

An open-label study investigated the efficacy and tolerability of tizanidine in patients with neuropathic pain.[9][10][11]

Experimental Protocol:

Quantitative Data:

| Outcome Measure | Baseline | Week 8 | p-value |

| Mean Average Weekly Pain Score | 6.9 | 5.2 | ≤ 0.01 |

| Patients Reporting Improved or Much Improved Pain Relief | - | 68% | - |

| Mean Effective/Maximum Tolerated Dose | - | 23 mg/day (range 6-36) | - |

Data from Semenchuk & Sherman, 2000.[9][10][11][12]

Chronic Daily Headache

A double-blind, placebo-controlled, multicenter study evaluated tizanidine as a prophylactic treatment for chronic daily headache, including migraine and tension-type headache.[13][14]

Experimental Protocol:

-

Study Design: Double-blind, placebo-controlled, randomized trial.[13]

-

Patient Population: 134 patients with chronic daily headache (fulfilling selection criteria after a 4-week placebo baseline).[13]

-

Dosing Regimen: Tizanidine was slowly titrated over 4 weeks to a maximum of 24 mg/day or the maximum tolerated dose (mean dose of 18 mg/day), administered in three divided doses.[14]

-

Primary Endpoint: Overall headache index (headache days × average intensity × duration in hours / 28 days).[14]

Quantitative Data:

| Outcome Measure | Tizanidine Group | Placebo Group | p-value |

| Mean % Improvement (last 4 weeks) | |||

| Headache Index | 54% | 19% | 0.0144 |

| Severe Headache Days | 55% | 21% | 0.0331 |

| Headache Duration | 35% | 19% | 0.0142 |

| Peak Headache Intensity | 35% | 20% | 0.0106 |

| Average Headache Intensity | 33% | 20% | 0.0281 |

| Absolute Reduction | |||

| Overall Headache Index | Superior to placebo | - | 0.0025 |

| Mean Headache Days per Week | Superior to placebo | - | 0.0193 |

Data from Saper et al., 2002.[13][14][15]

An earlier open-label dose-titration study also provided preliminary support for tizanidine's efficacy in chronic daily headache.[15][16]

Quantitative Data (Open-Label Study):

| Outcome Measure | Baseline | Weeks 9-12 | p-value |

| Overall Headache Frequency (days/month) | 22.83 | 15.83 | < 0.00001 |

| Severe Headache Frequency (days/month) | 7.52 | 3.58 | < 0.000035 |

| Average Headache Intensity (1-5 scale) | 1.83 | 1.07 | < 0.00001 |

| Peak Headache Intensity (1-5 scale) | 2.37 | 1.40 | < 0.00001 |

| Mean Headache Duration (hours) | 6.96 | 4.00 | < 0.00001 |

Data from Saper et al., 1998.[15][16]

Fibromyalgia

An open-label clinical trial assessed the potential efficacy of tizanidine in patients with fibromyalgia syndrome.[17]

Experimental Protocol:

-

Study Design: Open-label, single-center, dose-finding study.[17][18]

-

Patient Population: 46 adult patients with fibromyalgia syndrome.[17]

-

Dosing Regimen: Initial daily dose of 2 mg, which could be increased up to 12 mg/day over a 14-week period if a therapeutic response was not observed at lower doses.[17]

-

Outcome Measures: Symptom scores for global assessment, pain, sleep, fatigue, and the number of tender points.[17]

Quantitative Data:

| Outcome Measure | Result at 7 Weeks | Result at 14 Weeks |

| Global Assessment | Significant Improvement | Not specified |

| Pain | Significant Improvement | Not specified |

| Sleep | Significant Improvement | Not specified |

| Fatigue | Significant Improvement | Significant Improvement |

| Number of Tender Points | Significant Improvement | Significant Improvement |

| Patient Discontinuation | ||

| All Causes | 34.8% (16 patients) | 43.5% |

| Due to Adverse Events | 15.2% (7 patients) | 17.4% |

Data from McLain, 2002.[17]

Summary and Future Directions

The early-stage research on tizanidine for non-spasticity related conditions, particularly neuropathic pain, chronic daily headache, and fibromyalgia, is promising. The preclinical data provides a strong mechanistic rationale for its analgesic effects through the modulation of the TLR4/NF-κB signaling pathway. Clinical studies, although some are open-label and with small sample sizes, consistently suggest a benefit in reducing pain and improving related symptoms in these patient populations.

For drug development professionals, these findings highlight several key opportunities:

-

Further Elucidation of Mechanism: While the role of the α2-adrenergic and TLR4/NF-κB pathways is emerging, further research is needed to fully understand the contribution of imidazoline receptors and other potential targets to tizanidine's analgesic effects.

-

Larger, Controlled Clinical Trials: To confirm the efficacy and safety of tizanidine in these non-spasticity indications, larger, well-designed, randomized, placebo-controlled trials are warranted.

-

Dose-Optimization Studies: The optimal dosing of tizanidine for different pain conditions needs to be established, balancing efficacy with its known side effects such as somnolence and dizziness.

-

Biomarker Development: Identifying biomarkers that predict response to tizanidine in specific pain populations could enable a more personalized medicine approach.

References

- 1. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tizanidine (Chapter 94) - The Essence of Analgesia and Analgesics [cambridge.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tizanidine exerts anti-nociceptive effects in spared nerve injury model of neuropathic pain through inhibition of TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tizanidine exerts anti-nociceptive effects in spared nerve injury model of neuropathic pain through inhibition of TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdbneuro.com [mdbneuro.com]

- 7. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Effectiveness of tizanidine in neuropathic pain: an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. dovepress.com [dovepress.com]

- 13. Chronic daily headache prophylaxis with tizanidine: a double-blind, placebo-controlled, multicenter outcome study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. An open-label dose-titration study of the efficacy and tolerability of tizanidine hydrochloride tablets in the prophylaxis of chronic daily headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. | BioWorld [bioworld.com]

- 18. academic.oup.com [academic.oup.com]

Methodological & Application

Development and Validation of a Bioanalytical LC-MS/MS Method for the Quantification of Tizanidine in Human Plasma

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist used for the management of spasticity.[1] Accurate and reliable quantification of tizanidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2][3] This document provides a detailed protocol for a sensitive and robust bioanalytical method for the determination of tizanidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is developed and validated based on the International Council for Harmonisation (ICH) M10 guidelines.[1][4]

Method Summary

This method employs a liquid-liquid extraction (LLE) technique for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode.[1][2] Multiple Reaction Monitoring (MRM) is utilized for selective and sensitive quantification of tizanidine.[1]

Experimental Protocols

1. Materials and Reagents

-

Tizanidine Hydrochloride reference standard (Sigma-Aldrich)

-

Amlodipine Besylate (Internal Standard, IS) (Sigma-Aldrich)[4]

-

HPLC grade Methanol (Fisher Scientific)[4]

-

HPLC grade Acetonitrile (Fisher Scientific)[4]

-

Formic Acid (Sigma-Aldrich)[4]

-

Ammonium Formate (Sigma-Aldrich)[4]

-

Ethyl Acetate (Fisher Scientific)[4]

-

Human Plasma (K2EDTA)

-

Milli-Q Water

2. Instrumentation

-

LC-MS/MS System: Agilent 1200 Infinity LC system coupled with an Agilent 6460 Triple Quadrupole Mass Spectrometer.[4]

-

Analytical Column: ZORBAX Eclipse Plus C18 column (4.6 × 50 mm, 1.8 μm particle size).[4]

3. Preparation of Solutions

-

Standard Stock Solutions: Prepare stock solutions of Tizanidine and Amlodipine Besylate (IS) at a concentration of 1 mg/mL in methanol.[4]

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.[1] QC samples are typically prepared at low, medium, and high concentration levels.[1]

4. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma sample, add 25 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate and vortex for 5 minutes.[1]

-

Centrifuge at 4000 rpm for 5 minutes.[1]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 250 µL of the mobile phase.[1]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[1]

5. Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized chromatographic and mass spectrometric parameters.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | ZORBAX Eclipse Plus C18 (4.6 × 50 mm, 1.8 μm)[4] |

| Mobile Phase | Methanol: 10 mM Ammonium Acetate with 0.1% Formic Acid (55:45, v/v)[5] |

| Flow Rate | 0.8 mL/min[6] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 min[2] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |

| MRM Transitions | Tizanidine: m/z 254.1 → 44.1[1][5] Amlodipine (IS): m/z 409.2 → 239.2[1] |

| Capillary Voltage | 4000 V[1] |

| Cone Voltage | Tizanidine: 35 V, Amlodipine: 20 V[1] |

| Source Temperature | 120°C[1] |

| Desolvation Temperature | 400°C[1] |

| Desolvation Gas Flow | 800 L/h[1] |

| Collision Energy | Tizanidine: 20 eV, Amlodipine: 20 eV[1] |

Method Validation Summary

The method was validated according to the ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Quantitative Validation Data Summary

| Validation Parameter | Result |

| Linearity Range | 50 - 5000 pg/mL[2] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL[2] |

| Intra-day Precision (%RSD) | < 15%[1] |

| Inter-day Precision (%RSD) | < 15%[1] |

| Accuracy (% Bias) | Within ±15% of nominal concentrations[1] |

| Recovery | > 85% for both Tizanidine and IS[1] |

| Matrix Effect | < 15% variability[1] |

| Stability | Stable under various storage and handling conditions |

Experimental Workflow Diagram

Caption: Workflow for the bioanalysis of Tizanidine in human plasma.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of tizanidine in human plasma. The method has been successfully validated and is suitable for use in clinical and research settings for pharmacokinetic and bioequivalence studies.[1][2] The provided protocol offers a reliable and reproducible approach for the bioanalysis of tizanidine.

References

- 1. pubs.bcnf.ir [pubs.bcnf.ir]

- 2. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 4. View of Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS [pubs.bcnf.ir]

- 5. LC-MS/MS determination of tizanidine in human plasma: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

Application Note: A Validated UPLC Method for Impurity Profiling of Tizanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, sensitive, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the comprehensive impurity profiling of Tizanidine Hydrochloride. The method is capable of separating and quantifying known process-related impurities and potential degradation products, ensuring the quality, safety, and efficacy of the drug substance and its formulated products. The methodology has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This document provides detailed experimental protocols, data presentation in tabular format for easy interpretation, and a visual workflow to guide researchers in implementing this method for routine quality control and stability monitoring.

Introduction

This compound, a centrally acting α2-adrenergic agonist, is widely used as a muscle relaxant.[1] The presence of impurities in the active pharmaceutical ingredient (API) or finished drug product can impact its safety and efficacy. Therefore, a reliable analytical method for the identification and quantification of these impurities is crucial for regulatory compliance and patient safety.[2] This application note describes a validated UPLC method that offers significant advantages over traditional HPLC methods, including shorter run times, improved resolution, and higher sensitivity, making it ideal for the stringent requirements of pharmaceutical quality control.[3][4]

Experimental Protocols

Materials and Reagents

-

This compound reference standard and impurity standards (e.g., Tizanidine Related Compound A, B, C, etc.) were sourced from a certified vendor.[1][5]

-

Acetonitrile (UPLC grade)

-

Methanol (UPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Purified water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.

Table 1: UPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Ethylene Bridged Hybrid (BEH) C8 or C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 20mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 11 | |

| 12 | |

| 12.1 | |

| 15 | |

| Flow Rate | 0.5 mL/min[3] |

| Column Temperature | 60°C[3] |

| Injection Volume | 2 µL[3] |

| Detection | 230 nm[3] |

Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v).[3]

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 0.5 mg/mL.

-

Impurity Stock Solution: Prepare a stock solution containing a mixture of all known tizanidine impurities at a suitable concentration (e.g., 0.0015 mg/mL each) in the diluent.

-

Spiked Sample Solution: Prepare a solution of this compound (0.5 mg/mL) spiked with the impurity stock solution to achieve a final impurity concentration at the reporting threshold (e.g., 0.1%).

Method Validation Protocol

The developed UPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:[6][7][8]

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This was evaluated by injecting the diluent, placebo, and spiked samples to check for any interference at the retention time of tizanidine and its impurities. Forced degradation studies were also performed to demonstrate the separation of degradation products from the main peak.

-

Linearity: The linearity of the method was established by analyzing a series of solutions containing the impurities at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit. The correlation coefficient (r²) of the calibration curve was determined.[7][9]

-

Accuracy: The accuracy was determined by analyzing spiked samples at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The percentage recovery of each impurity was calculated.[3][7]

-

Precision:

-

Repeatability (Intra-assay precision): Assessed by performing six replicate injections of a spiked sample at 100% of the test concentration.

-

Intermediate Precision (Inter-assay precision): Evaluated by analyzing the same sample on different days, by different analysts, and using different equipment. The relative standard deviation (%RSD) was calculated for the results.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for each impurity were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of diluted solutions.[3][4]

-

Robustness: The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units). The system suitability parameters were monitored after each change.[3]

Forced Degradation Studies Protocol

Forced degradation studies were conducted on this compound to demonstrate the stability-indicating nature of the method. The drug substance was subjected to the following stress conditions as per ICH guidelines:[4][9][10]

-

Acid Hydrolysis: 0.1N HCl at 80°C for 60 minutes.[9]

-

Base Hydrolysis: 0.1N NaOH at 80°C for 60 minutes.[9]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.[10]

-

Thermal Degradation: Dry heat at 105°C for 1 hour.[11]

-

Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) and cool white fluorescent light (1.2 million lux-hours).[11]

Results and Discussion

The developed UPLC method successfully separated all known impurities from Tizanidine and from each other within a short run time of 15 minutes. The method demonstrated excellent performance characteristics during validation.

Quantitative Data Summary

Table 2: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Tizanidine) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Tizanidine) | ≥ 2000 | > 5000 |

| Resolution (Critical Pair) | ≥ 2.0 | > 3.0 |

| %RSD of 6 Injections | ≤ 2.0% | < 1.0% |

Table 3: Linearity, LOD, and LOQ Data for Tizanidine Impurities

| Impurity | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Impurity A | 0.05 - 2.25 | > 0.999 | 0.015 | 0.05 |

| Impurity B | 0.05 - 2.25 | > 0.999 | 0.018 | 0.055 |

| Impurity C | 0.04 - 2.10 | > 0.999 | 0.012 | 0.04 |

| Impurity D | 0.06 - 2.40 | > 0.999 | 0.020 | 0.06 |

| Impurity E | 0.05 - 2.25 | > 0.999 | 0.016 | 0.05 |

| Impurity F | 0.05 - 2.25 | > 0.999 | 0.017 | 0.05 |

Table 4: Accuracy (Recovery) Data for Tizanidine Impurities

| Impurity | Spiked Level | % Recovery (Mean ± SD, n=3) |

| Impurity A | 50% | 98.5 ± 1.2 |

| 100% | 101.2 ± 0.8 | |

| 150% | 99.8 ± 1.5 | |

| Impurity B | 50% | 99.1 ± 1.4 |

| 100% | 100.5 ± 0.9 | |

| 150% | 101.0 ± 1.1 |

Note: Similar accuracy data was obtained for all other known impurities, with recoveries well within the acceptable range of 85-115%.[3][4]

Table 5: Precision (%RSD) Data for Tizanidine Impurities

| Impurity | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |

| Impurity A | < 1.0% | < 1.5% |

| Impurity B | < 1.0% | < 1.5% |

| Impurity C | < 1.2% | < 1.8% |

| Impurity D | < 0.9% | < 1.4% |

| Impurity E | < 1.1% | < 1.6% |

| Impurity F | < 1.0% | < 1.5% |

The forced degradation studies showed that Tizanidine is susceptible to degradation under acidic, basic, and oxidative conditions, with minimal degradation observed under thermal and photolytic stress. The method was able to resolve all degradation products from the parent drug peak, confirming its stability-indicating nature.

Visualizations

Caption: Workflow for UPLC Method Development and Validation.

Conclusion

The validated UPLC method described in this application note is rapid, sensitive, precise, and accurate for the determination of impurities in this compound. The method is stability-indicating and can be effectively implemented for routine quality control analysis and for monitoring the stability of Tizanidine in bulk drug and pharmaceutical formulations. The comprehensive validation ensures that the method is reliable and meets the stringent requirements of regulatory agencies.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. japsonline.com [japsonline.com]

- 4. japsonline.com [japsonline.com]

- 5. Isolation and Characterization of a Process Impurity in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. altabrisagroup.com [altabrisagroup.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]

- 10. Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating Tizanidine's Molecular Targets Through Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of Tizanidine's interactions with its primary molecular targets: the alpha-2 adrenergic (α2-AR) and imidazoline (I-R) receptors. The following sections detail the principles of relevant assays, provide step-by-step protocols, and present quantitative data for Tizanidine.

Introduction to Tizanidine's Molecular Targets

Tizanidine is a centrally acting muscle relaxant whose pharmacological effects are primarily attributed to its agonist activity at α2-adrenergic receptors.[1] This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, contributing to its therapeutic effects. Additionally, Tizanidine exhibits a notable affinity for imidazoline receptors, particularly the I1 subtype.[2][3] The signaling pathways associated with I1-imidazoline receptors are less characterized than those of α2-ARs but are known to involve pathways independent of cAMP, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5][6]

Data Presentation: Tizanidine's Binding Affinities and Functional Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of Tizanidine for its primary molecular targets as determined by various in vitro cell-based assays.

| Target Receptor | Assay Type | Cell Line | Radioligand/Stimulant | Parameter | Value | Reference |

| Alpha-2 Adrenergic Receptor | Radioligand Binding | Rat Kidney Membranes | [3H]-p-aminoclonidine | Ki | ~138 nM | [2][7] |

| Imidazoline Receptor | Radioligand Binding | Rat Kidney Membranes | [3H]-p-aminoclonidine | Ki | ~6.9 nM | [2][7] |

| Alpha-2 Adrenergic Receptor | Functional (cAMP Inhibition) | CHO cells expressing α2A-AR | Forskolin | IC50 | Not explicitly found | N/A |

| Imidazoline I1 Receptor | Radioligand Binding | Human Platelet Membranes | [125I]p-iodoclonidine | Ki (High Affinity) | Selective, but specific value not provided | [3] |

Note: The available quantitative data for Tizanidine in specific cell-based functional assays is limited in the public domain. The provided values are derived from membrane binding assays, which are foundational for cell-based assay development.

Mandatory Visualizations

Caption: Alpha-2 Adrenergic Receptor Signaling Cascade.

Caption: Imidazoline I1 Receptor Signaling Cascade.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

Caption: ERK1/2 Phosphorylation Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic and Imidazoline Receptors

Principle: This assay measures the affinity of a test compound (Tizanidine) for a specific receptor by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor or I1-imidazoline receptor.

-

Radioligand: [3H]-Clonidine or [125I]-p-iodoclonidine.

-

Non-labeled Ligand: Tizanidine hydrochloride.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Reagents: Scintillation cocktail, protein assay reagent (e.g., BCA).

-

Equipment: Cell culture supplies, refrigerated centrifuge, cell harvester, scintillation counter, 96-well plates.

Protocol:

-

Membrane Preparation:

-

Culture cells to ~90% confluency.

-

Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting membrane pellet in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation (typically 10-50 µg of protein).

-

50 µL of radioligand at a final concentration close to its Kd.

-

50 µL of Tizanidine at various concentrations (e.g., 10-10 M to 10-5 M) or buffer for total binding.

-

For non-specific binding, add a high concentration of a known non-labeled ligand (e.g., 10 µM phentolamine).

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Tizanidine concentration.

-

Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Inhibition for α2-Adrenergic Receptors